Bambuterol hydrochloride

Catalog No.
S520424
CAS No.
81732-46-9
M.F
C18H30ClN3O5
M. Wt
403.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bambuterol hydrochloride

CAS Number

81732-46-9

Product Name

Bambuterol hydrochloride

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride

Molecular Formula

C18H30ClN3O5

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H

InChI Key

LBARATORRVNNQM-UHFFFAOYSA-N

SMILES

Array

solubility

4.69e-01 g/L

Synonyms

5-(2-(tert-butylamino)-1-hydroxyethyl)-3-phenylene bis(dimethylcarbamate), bambuterol, bambuterol hydrochloride

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

The exact mass of the compound Bambuterol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of phenylethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bambuterol hydrochloride is a long-acting β2-adrenoceptor agonist (LABA) designed as a carbamate ester prodrug of the active bronchodilator, terbutaline.[1][2] Its primary function is to provide slow, sustained release of terbutaline following oral administration, enabling a once-daily dosing regimen for managing chronic respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3][4] The hydrochloride salt form is specifically utilized to enhance aqueous solubility and stability, which are critical properties for consistent formulation and bioavailability in research and pharmaceutical development.[5][6][7]

Direct substitution of Bambuterol hydrochloride with its active metabolite, terbutaline, is counter-indicated for studies requiring long-duration, stable β2-adrenoceptor agonism. The entire value of bambuterol lies in its prodrug design, which ensures slow, controlled metabolic conversion to terbutaline.[1][3] This results in a significantly prolonged pharmacokinetic profile and a flatter plasma concentration curve compared to the direct administration of terbutaline, which has a much shorter half-life.[4][8] Substituting with terbutaline would necessitate a completely different, multi-dose administration protocol to even attempt to replicate the stable, 24-hour exposure achieved with a single dose of bambuterol, thereby compromising experimental reproducibility and failing to model its intended therapeutic use.[6] Furthermore, using the bambuterol free base instead of the hydrochloride salt can introduce significant challenges in formulation due to lower aqueous solubility and potentially altered stability, complicating the preparation of stock solutions and aqueous delivery systems.[5][9]

Pharmacokinetic Superiority: Over 4-Fold Increase in Mean Residence Time vs. Direct Terbutaline Administration

The primary procurement justification for bambuterol is its function as a slow-release prodrug of terbutaline. A pharmacokinetic study in healthy subjects directly quantified this advantage. Following administration, the mean residence time of terbutaline generated from an oral dose of bambuterol was 34 hours.[8] This stands in stark contrast to the mean residence time of just 8 hours observed when terbutaline was administered directly via infusion.[8] This demonstrates the profound impact of the bambuterol prodrug structure on extending the duration of action of the active metabolite.

Evidence DimensionMean Residence Time of Active Metabolite (Terbutaline)
Target Compound Data34 hours (from oral Bambuterol)
Comparator Or Baseline8 hours (from infused Terbutaline)
Quantified Difference4.25-fold longer residence time
ConditionsIn vivo study in healthy human subjects.

This extended residence time is the basis for once-daily dosing protocols and ensures stable, long-term exposure in preclinical models, a feat unachievable with the short-acting comparator terbutaline.

Formulation & Handling Advantage: High Aqueous Solubility as a Hydrochloride Salt

The selection of the hydrochloride salt form provides a distinct advantage in laboratory handling and formulation. Bambuterol hydrochloride is freely soluble in water, with reported solubility values of approximately 33 mg/mL to 50 mg/mL in aqueous solutions.[9][10] This high solubility is a key differentiator from the corresponding free base, which is expected to have significantly lower aqueous solubility, a common characteristic for basic compounds.[7] This property simplifies the preparation of concentrated stock solutions for in vitro assays and facilitates the development of aqueous-based formulations for oral or other delivery routes without requiring complex solubilization techniques.[5]

Evidence DimensionAqueous Solubility
Target Compound Data~33-50 mg/mL
Comparator Or BaselineBambuterol free base (expected to be significantly lower)
Quantified DifferenceQualitatively high solubility, enabling straightforward aqueous solution preparation.
ConditionsSolubility in H2O or PBS.

For researchers, this high solubility simplifies experimental setup, improves dosing accuracy, and enhances reproducibility, making the hydrochloride salt a more practical choice for most laboratory and development workflows.

Mechanism-Specific Targeting: Potent and Highly Selective Inhibition of Butyrylcholinesterase

Bambuterol's prodrug mechanism is intrinsically linked to its interaction with cholinesterases. It is an extremely potent inhibitor of butyrylcholinesterase (BChE), the primary enzyme responsible for its conversion to terbutaline, with a reported I50 value of 1.7 x 10⁻⁸ M.[11] In contrast, it is 2400-fold less effective at inhibiting acetylcholinesterase (AChE), with an I50 of 4.1 x 10⁻⁵ M.[11] This high potency and selectivity for BChE is a key design feature that slows its own metabolism and contributes to its lung-targeted activation, as BChE is present in lung tissue.[3][6] This contrasts with direct-acting agonists that do not possess this targeted activation and self-regulating metabolic profile.

Evidence DimensionCholinesterase Inhibition (I50)
Target Compound Data1.7 x 10⁻⁸ M (for Butyrylcholinesterase)
Comparator Or Baseline4.1 x 10⁻⁵ M (for Acetylcholinesterase)
Quantified Difference2400-fold higher selectivity for Butyrylcholinesterase over Acetylcholinesterase
ConditionsIn vitro inhibition assay using human blood.

This selective enzymatic interaction is fundamental to bambuterol's value proposition, enabling tissue-specific activation and a self-regulating metabolism that differentiates it from non-prodrug beta-agonists.

Long-Term In Vivo Studies Requiring Stable 24-Hour Beta-Agonist Exposure

Ideal for preclinical pharmacology or toxicology studies where the objective is to maintain consistent, steady-state plasma concentrations of the active agent, terbutaline, over a full 24-hour period with a single daily oral dose. This avoids the confounding effects of peak-trough fluctuations and the stress of repeated dosing associated with shorter-acting agonists like terbutaline itself.[6][8]

Development of Oral Aqueous Formulations and Solutions

The high aqueous solubility of the hydrochloride salt makes it the preferred choice for developing and testing liquid oral dosage forms or for creating concentrated, stable stock solutions for high-throughput screening and in vitro cell-based assays.[5][9] This simplifies the formulation process, eliminating the need for complex and potentially confounding solubilizing excipients required for less soluble forms.

Investigating Prodrug-Based Targeted Delivery and Enzyme-Mediated Activation

Serves as a model compound for research into tissue-specific drug activation, particularly mechanisms involving butyrylcholinesterase. Its high selectivity allows for focused studies on how localized enzyme activity (e.g., in the lung) can be exploited to concentrate an active drug at its target site, providing a clear comparator against systemically active, non-prodrug beta-agonists.[3][11]

Comparative Efficacy and Side-Effect Profile Studies

Well-suited for head-to-head studies against other long-acting beta-agonists (e.g., salmeterol, formoterol) or controlled-release formulations (e.g., CR salbutamol) to assess differences in efficacy, tolerability, and systemic side effects like tremor, which are linked to the pharmacokinetic profile.[12][13]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

403.1873988 Da

Monoisotopic Mass

403.1873988 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

786Q84QZ3F

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention and reversal of bronchospasm in patients 12 years of age and older with asthma and reversible bronchospasm associated with bronchitis and emphysema.

MeSH Pharmacological Classification

Bronchodilator Agents

Mechanism of Action

The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

81732-46-9

Absorption Distribution and Excretion

Bioavailability is 20% following oral administration.

Metabolism Metabolites

Hepatic, extensive. Further metabolized to terbutaline by plasma cholinesterase.

Wikipedia

Bambuterol

Biological Half Life

13 hours for bambuterol and 21 hours for the primary active metabolite terbutaline.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Abiramasundari A, Joshi A, Joshi R, Pandya D, Sharma J, Sudarsanam V, Vasu KK.
2: Li T, Cao J, Li Z, Wang X, He P. Broad screening and identification of
3: Wang Y, Qin F, Xiong Z, Fu X, Ma C. An LC-MS/MS method for simultaneous
4: Ye Y, Xu H, Quan L, Zhu L, Zeng J, Zhou T, Zou C, Cheng Q, Bu S, Tan W. The
5: Zhou T, Liu S, Zhao T, Zeng J, He M, Xu B, Qu S, Xu L, Tan W. Chiral analysis
6: Li Q, Wang J, Zheng YY, Yang L, Zhang Y, Bian L, Zheng J, Li Z, Zhao X, Zhang
7: Lamie NT. Application of a new spectrophotometric method manipulating ratio
8: Huang J, Lu Y, Wan Q, Zhang M, Pei Q, Zhang M, Liu G, Yang G. Simultaneous
9: Pistolozzi M, Du H, Wei H, Tan W. Stereoselective inhibition of human
10: Gao F, Wu M, Zhang Y, Wang G, Wang Q, He P, Fang Y. Sensitive determination
11: Guan S, Hu CY, He MY, Yang YY, Tang YX, Chen JD, Huang LJ, Tan W. Comparative
12: Petrov KA, Girard E, Nikitashina AD, Colasante C, Bernard V, Nurullin L,
13: Zhou T, Cheng Q, Zou C, Zhao T, Liu S, Pistolozzi M, Tan E, Xu L, Tan W.
14: Wu K, Guo L, Xu W, Xu H, Aguilar ZP, Xu G, Lai W, Xiong Y, Wan Y. Sulfonated
15: Zhou T, Zhao T, Cheng Q, Liu S, Xu L, Tan W. A sensitive LC-MS/MS method for
16: Kong D, Chen H, Chen W, Liu S, Wang H, Wu T, Lu H, Kong Q, Huang X, Lu Z.
17: Suo DC, Zhao GL, Wang PL, Su XO. Simultaneous determination of β-agonists and
18: Cai Q, Wu J, Qian Z, Peng Y, Cai J, Du Z. [Determination of nine beta-agonist
19: Yanamandra R, Vadla CS, Puppala UM, Patro B, Murthy YL, Parimi AR.
20: Malmborg J, Ploeger BA. Predicting human exposure of active drug after oral

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